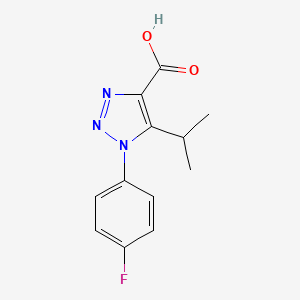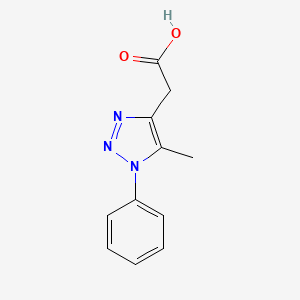![molecular formula C11H14FNO B3374175 [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol CAS No. 1017444-90-4](/img/structure/B3374175.png)
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
Descripción general
Descripción
“[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to create compounds for treating human diseases .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Mecanismo De Acción
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is believed to act as an agonist of the monoamine transporters, which are proteins responsible for the uptake of monoamine neurotransmitters, such as dopamine and serotonin, into the presynaptic neuron. By acting as an agonist, this compound increases the activity of the monoamine transporters, leading to an increase in the uptake of monoamine neurotransmitters.
Biochemical and Physiological Effects
The effects of this compound on the physiology of the brain and behavior have been studied in a number of animal models. In these studies, this compound has been found to increase the levels of dopamine and serotonin in the brain, leading to an increase in locomotor activity and a decrease in anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol in scientific research has a number of advantages, including its ability to modulate the activity of the monoamine transporters, its low toxicity, and its low cost. However, there are some limitations to the use of this compound in laboratory experiments, including its short half-life and its lack of selectivity for certain monoamine transporters.
Direcciones Futuras
There are a number of potential future directions for the use of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol in scientific research. These include further studies into the effects of this compound on the physiology of the brain and behavior, as well as the development of new analogs of this compound with improved pharmacological properties. Additionally, this compound could be used to develop new therapeutic agents for the treatment of psychiatric disorders. Finally, this compound could be used to study the effects of monoamine transporter modulation on the development and progression of neurological diseases.
Aplicaciones Científicas De Investigación
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol has been used in scientific research for its ability to modulate the activity of the monoamine transporters, such as the dopamine and serotonin transporters, and has been found to have potential therapeutic applications in the treatment of psychiatric disorders. This compound has also been used to study the effects of monoamine transporter modulation on the physiology of the brain and behavior.
Propiedades
IUPAC Name |
[1-(2-fluorophenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSNOLLHQDKRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



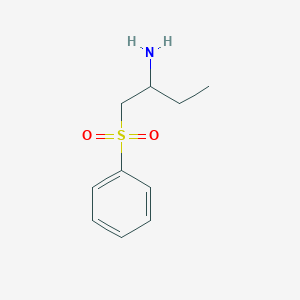

![2-[(3-Methylphenyl)methyl]butanoic acid](/img/structure/B3374105.png)
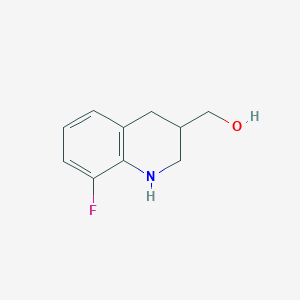
![2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3374121.png)
![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374123.png)
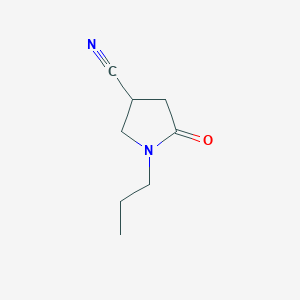
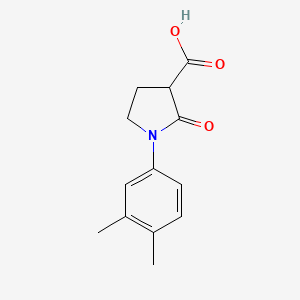
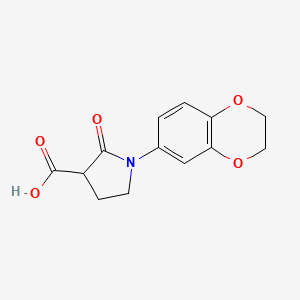
![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B3374152.png)
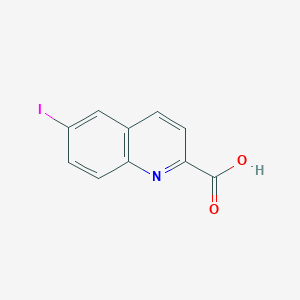
![5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374201.png)
